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molecular formula C9H11N5O B8378091 [3-Amino-5-(1-methyl-1H-tetrazol-5-yl)-phenyl]-methanol

[3-Amino-5-(1-methyl-1H-tetrazol-5-yl)-phenyl]-methanol

Cat. No. B8378091
M. Wt: 205.22 g/mol
InChI Key: NFHGRCPXULXAHF-UHFFFAOYSA-N
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Patent
US08653075B2

Procedure details

A solution of [3-Amino-5-(1-methyl-1H-tetrazol-5-yl)-phenyl]-methanol (450 mg) in MeOH (20 ml) with a few drops of conc. HCl (aq) was hydrogenated on a H-cube apparatus at 30° C., and 10 bar with a flow rate of 1 mL/min using a Pd/C cartridge. After reaction completion, the mixture was concentrated in vacuum and the residue basified with a dilute K2CO3(aq). This was extracted with EtOAc and the organic layer was separated, dried and concentrated in vacuum. The residue was purified by flash chromatography (98:2 DCM:MeOH) to give the title compound (320 mg).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:14]O)[CH:5]=[C:6]([C:8]2[N:12]([CH3:13])[N:11]=[N:10][N:9]=2)[CH:7]=1>CO.Cl.[Pd]>[CH3:14][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]2[N:12]([CH3:13])[N:11]=[N:10][N:9]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)C1=NN=NN1C)CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated on a H-cube apparatus at 30° C.
CUSTOM
Type
CUSTOM
Details
After reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (98:2 DCM:MeOH)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C1=NN=NN1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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